molecular formula C23H31NO7 B3342355 3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid CAS No. 19153-87-8

3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid

Cat. No. B3342355
CAS RN: 19153-87-8
M. Wt: 433.5 g/mol
InChI Key: YQAUTKINOXBFCA-UHFFFAOYSA-N
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Description

The compound “3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound in the literature.


Molecular Structure Analysis

The molecular formula of this compound is C23H31NO7 . It has a molecular weight of 433.5 g/mol . The InChIKey, a unique identifier for chemical substances, is YQAUTKINOXBFCA-MECGKIRXSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 433.5 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass is 433.21005233 g/mol . The topological polar surface area is 120 Ų . The heavy atom count is 31 .

Scientific Research Applications

Structural Analysis and Synthetic Approaches

Studies have detailed the structural analysis and synthesis of complex molecules with similar structural motifs, highlighting methodologies that could be applicable to the synthesis and structural elucidation of our compound of interest.

  • Structural Elucidation Techniques : The crystal structures of related complex molecules have been determined, providing a basis for understanding the structural characteristics of similar compounds. For example, the crystal structures of certain azabicycloenediynes have been reported, emphasizing the rigidity of the azabicyclo[7.3.1]enediyne core and its similarity to known compounds like deoxydynemicin A (Lynch et al., 1995)(Lynch et al., 1995).

  • Synthetic Methodologies : Synthesis of spirocyclic and bicyclic compounds, which share complexity with the compound of interest, has been explored. For instance, the synthesis of a spirocyclic oxetane-fused benzimidazole showcases techniques for creating complex fused ring systems, potentially relevant to synthesizing or modifying the compound (Gurry et al., 2015)(Gurry et al., 2015).

Potential Applications

While direct applications of "3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid" were not found, the exploration of similar molecules suggests areas where such compounds could be significant.

  • Chemical Transformation and Reactivity : Research on the reactivity and transformation of related compounds could inform potential chemical or pharmacological applications. For example, studies on the degradation of β-lactamase inhibitors and the reactivity of carbocations in Criegee rearrangements offer insights into the chemical behavior of complex molecules under various conditions (Matsushima et al., 1988; Krasutsky et al., 2000)(Matsushima et al., 1988)(Krasutsky et al., 2000).

  • Synthesis and Characterization of Novel Compounds : Efforts to synthesize and characterize novel Schiff base derivatives from known drugs, as well as the investigation of new tricyclic heterocycles, highlight the ongoing interest in expanding the chemical space of complex molecules for various applications (Al-Masoudi et al., 2015; Praveen et al., 2008)(Al-Masoudi et al., 2015)(Praveen et al., 2008).

properties

IUPAC Name

3,4,5-trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAUTKINOXBFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3522271

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid
Reactant of Route 2
3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid
Reactant of Route 3
3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid
Reactant of Route 4
3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid
Reactant of Route 5
3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid
Reactant of Route 6
3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid

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